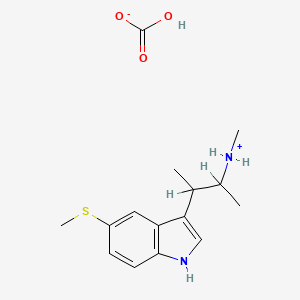
Benzene, (3-butynylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (3-butynylthio)-: is an organic compound with the molecular formula C10H10S It is a derivative of benzene, where a butynylthio group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3-butynylthio)- typically involves the reaction of benzene with a butynylthio compound under specific conditions. One common method is the nucleophilic substitution reaction where a butynylthio group is introduced to the benzene ring. This can be achieved using reagents such as butynylthiol and a suitable catalyst.
Industrial Production Methods: Industrial production of Benzene, (3-butynylthio)- may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps like purification and distillation to isolate the desired compound from by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, (3-butynylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butynylthio group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents to the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) can facilitate reduction reactions.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the butynylthio group.
Substitution: Halogenated or nitrated derivatives of Benzene, (3-butynylthio)-.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, (3-butynylthio)- is used as a building block in organic synthesis. It can be used to create more complex molecules for research and development.
Biology and Medicine: The compound’s derivatives may have potential applications in drug development and biochemical research. Its unique structure allows for the exploration of new pharmacological activities.
Industry: In the industrial sector, Benzene, (3-butynylthio)- can be used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Benzene, (3-butynylthio)- involves its interaction with various molecular targets. The butynylthio group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The benzene ring provides stability and allows for further functionalization.
Molecular Targets and Pathways:
Nucleophilic Attack: The sulfur atom in the butynylthio group can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Substitution:
Vergleich Mit ähnlichen Verbindungen
- Benzene, (3-butenylthio)-
- Benzene, (3-propynylthio)-
- Benzene, (3-ethynylthio)-
Uniqueness: Benzene, (3-butynylthio)- is unique due to the presence of the butynylthio group, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
10575-06-1 |
|---|---|
Molekularformel |
C10H10S |
Molekulargewicht |
162.25 g/mol |
IUPAC-Name |
but-3-ynylsulfanylbenzene |
InChI |
InChI=1S/C10H10S/c1-2-3-9-11-10-7-5-4-6-8-10/h1,4-8H,3,9H2 |
InChI-Schlüssel |
ONVUXTUODGABSO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


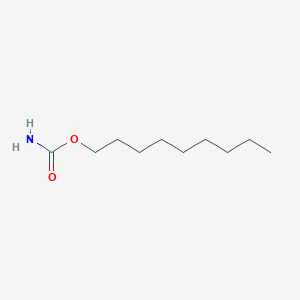

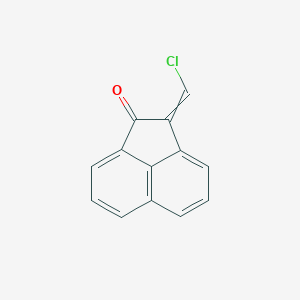

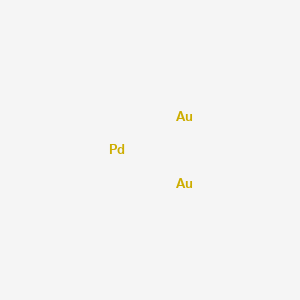


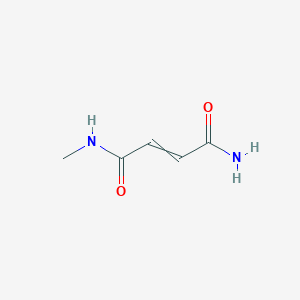
![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
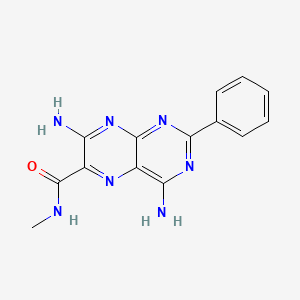
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)

